molecular formula C11H11NO B11914415 (2-Aminonaphthalen-1-yl)methanol

(2-Aminonaphthalen-1-yl)methanol

Cat. No.: B11914415
M. Wt: 173.21 g/mol
InChI Key: REQFXQPRDNADSH-UHFFFAOYSA-N
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Description

(2-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the second position and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminonaphthalen-1-yl)methanol typically involves the reduction of 2-nitronaphthalene followed by a reduction of the resulting 2-nitronaphthalen-1-ylmethanol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, Pd/C with H2

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: 2-Aminonaphthalene-1-carboxylic acid

    Reduction: this compound

    Substitution: Various amides and sulfonamides

Scientific Research Applications

(2-Aminonaphthalen-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminonaphthalen-1-yl)methanol is not well-characterized. its effects are likely mediated through interactions with biological molecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the naphthalene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.

    2-Aminonaphthalene: Lacks the hydroxymethyl group.

    1-Naphthalenemethanol: Lacks the amino group.

Uniqueness

(2-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and interactions

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(2-aminonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H11NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7,12H2

InChI Key

REQFXQPRDNADSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)N

Origin of Product

United States

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